REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:22])=[C:4]([F:21])[CH:5]=[C:6]2[C:11]=1[N:10]([CH:12]1[CH2:14][CH2:13]1)[CH:9]=[C:8]([C:15]([O:17]CC)=[O:16])[C:7]2=[O:20].Cl>O1CCCC1>[Cl:1][C:2]1[C:3]([F:22])=[C:4]([F:21])[CH:5]=[C:6]2[C:11]=1[N:10]([CH:12]1[CH2:14][CH2:13]1)[CH:9]=[C:8]([C:15]([OH:17])=[O:16])[C:7]2=[O:20]
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)OCC)=O)F)F
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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1 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 21/2 hours
|
Duration
|
2 h
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Type
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FILTRATION
|
Details
|
the solids were filtered
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Type
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WASH
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Details
|
washed with water and ether
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)O)=O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |